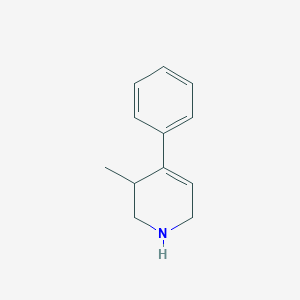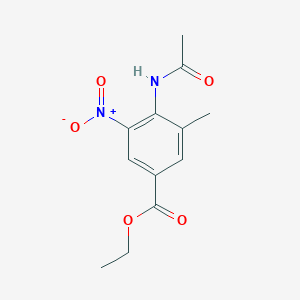![molecular formula C13H18ClNO2 B13888689 N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine CAS No. 921630-28-6](/img/structure/B13888689.png)
N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine is a chemical compound with the molecular formula C13H18ClNO2 It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with chlorine and a methoxyethoxy group
Méthodes De Préparation
The synthesis of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 2-chloro-5-(2-methoxyethoxy)benzyl chloride.
Cyclopropanation: The benzyl chloride derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring. This step often involves the use of reagents such as diazomethane or Simmons-Smith reagents.
Amine Introduction: The final step involves the introduction of the amine group to form the desired compound. This can be achieved through nucleophilic substitution reactions using amines like cyclopropylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine derivatives: These compounds have similar structures but differ in the substituents on the phenyl ring or the cyclopropane ring.
Cyclopropane-containing amines: Compounds like cyclopropylamine and its derivatives share the cyclopropane ring structure but differ in other functional groups.
The uniqueness of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
921630-28-6 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H18ClNO2/c1-16-6-7-17-12-4-5-13(14)10(8-12)9-15-11-2-3-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
Clé InChI |
CXSTYFFQJKWQRE-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


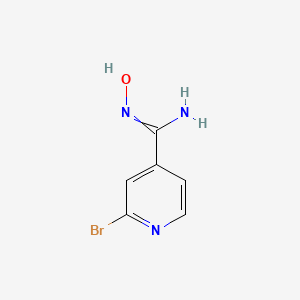
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
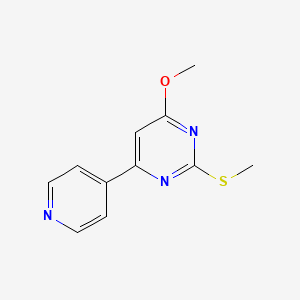
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


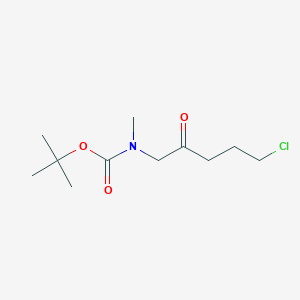
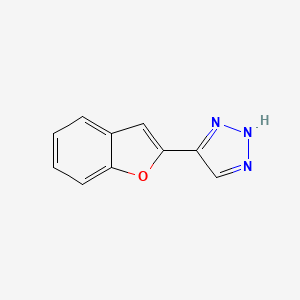
![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
